N,N'-Bis(3-hydroxybutyl)urea
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Overview
Description
N,N’-Bis(3-hydroxybutyl)urea is a chemical compound with the molecular formula C9H20N2O3 It is a derivative of urea, where the nitrogen atoms are substituted with 3-hydroxybutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(3-hydroxybutyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, yielding high chemical purity. The reaction conditions involve mixing the amine with potassium isocyanate in water and allowing the reaction to proceed at room temperature.
Industrial Production Methods
Industrial production of N,N’-Bis(3-hydroxybutyl)urea typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. This method, although not environmentally friendly, is commonly used due to its efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-hydroxybutyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: The major products are carbonyl compounds such as aldehydes and ketones.
Reduction: The major products are alcohols.
Substitution: The major products are halogenated compounds.
Scientific Research Applications
N,N’-Bis(3-hydroxybutyl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(3-hydroxybutyl)urea involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-hydroxyethyl)urea: Similar in structure but with 2-hydroxyethyl groups instead of 3-hydroxybutyl groups.
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Contains aromatic rings with trifluoromethyl groups, used as a catalyst in organic reactions.
Uniqueness
N,N’-Bis(3-hydroxybutyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of 3-hydroxybutyl groups allows for unique interactions with other molecules, making it valuable for various applications.
Properties
CAS No. |
144095-97-6 |
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Molecular Formula |
C9H20N2O3 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1,3-bis(3-hydroxybutyl)urea |
InChI |
InChI=1S/C9H20N2O3/c1-7(12)3-5-10-9(14)11-6-4-8(2)13/h7-8,12-13H,3-6H2,1-2H3,(H2,10,11,14) |
InChI Key |
FYIOGFIAXZLTLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(=O)NCCC(C)O)O |
Origin of Product |
United States |
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